Cyanopeptolin 880
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Overview
Description
Cyanopeptolin 880 is a natural product found in Planktothrix agardhii with data available.
Scientific Research Applications
Trypsin Inhibition and Protease Activity
Cyanopeptolins, including Cyanopeptolin 880, have been studied extensively for their role as trypsin inhibitors and serine protease inhibitors. The research on various cyanopeptolins has shown that these compounds can effectively inhibit trypsin, a type of serine protease. For instance, Cyanopeptolin CB071, a close relative of Cyanopeptolin 880, isolated from Aphanocapsa sp., has demonstrated inhibition of trypsin activity (Choi et al., 2008). Another study identified cyanopeptolins with varying structures in Nostoc edaphicum, which inhibited trypsin and chymotrypsin, indicating their potential in developing drugs for metabolic disorders and other diseases (Mazur-Marzec et al., 2018).
Structural Diversity and Biosynthesis
The structure and biosynthesis of cyanopeptolins are of significant interest in scientific research. A comprehensive review covering the isolation, structural elucidation, and biosynthesis of Ahp-cyclodepsipeptides, a family including cyanopeptolins, highlights the importance of these compounds in drug discovery efforts (Köcher et al., 2020). Additionally, the study of cyanopeptolin 963A from Microcystis PCC 7806 provided insights into the structural variations of these compounds (Bister et al., 2004).
Ecological Impact and Toxicity
Cyanopeptolins, including Cyanopeptolin 880, are also studied for their ecological impact and potential toxicity. A study on cyanopeptolin 1020 from Microcystis highlighted its toxicity against freshwater crustaceans, underscoring the ecological implications of these compounds (Gademann et al., 2010). Another investigation into the cyanopeptolin genes in different cyanobacteria strains revealed insights into their evolution and diversity, which is crucial for understanding their ecological roles (Rounge et al., 2007).
Potential in Drug Development
The unique properties of cyanopeptolins make them potential candidates for drug development. Their ability to inhibit specific proteases can be harnessed in the treatment of various diseases. For example, a study on novel cyanopeptolins, including Cyanopeptolin 880, from Planktothrix agardhii suggested their potential use due to their distinct structures and activities (Okumura et al., 2009).
properties
Product Name |
Cyanopeptolin 880 |
---|---|
Molecular Formula |
C45H64N6O12 |
Molecular Weight |
881 g/mol |
IUPAC Name |
(2R)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxy-2-methoxypropanamide |
InChI |
InChI=1S/C45H64N6O12/c1-8-25(3)36-45(61)63-27(5)37(49-41(57)34(24-52)62-7)42(58)46-31(20-17-28-15-18-30(53)19-16-28)39(55)47-32-21-22-35(54)51(43(32)59)38(26(4)9-2)44(60)50(6)33(40(56)48-36)23-29-13-11-10-12-14-29/h10-16,18-19,25-27,31-38,52-54H,8-9,17,20-24H2,1-7H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t25-,26-,27+,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1 |
InChI Key |
AQKSWWARSJIVMX-LUSPZTBSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)OC)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)C(CO)OC)C |
synonyms |
cyanopeptolin 880 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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